molecular formula C19H22N2O B5969098 1-[6-(1-naphthyloxy)hexyl]-1H-imidazole

1-[6-(1-naphthyloxy)hexyl]-1H-imidazole

Cat. No.: B5969098
M. Wt: 294.4 g/mol
InChI Key: XYTGIKPMWRTUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(1-naphthyloxy)hexyl]-1H-imidazole, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s, but its use as a recreational drug has only emerged in recent years. Despite its potent analgesic effects, AH-7921 is not approved for medical use, and it is classified as a Schedule I controlled substance in the United States.

Mechanism of Action

1-[6-(1-naphthyloxy)hexyl]-1H-imidazole acts as a full agonist at the mu-opioid receptor, which is the primary target for most opioid analgesics. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. This compound also activates the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. It has also been found to have antitussive and antidiarrheal effects, as well as the ability to reduce locomotor activity and body temperature.

Advantages and Limitations for Lab Experiments

1-[6-(1-naphthyloxy)hexyl]-1H-imidazole has several advantages for use in lab experiments, including its potent analgesic effects and its ability to activate both the mu- and delta-opioid receptors. However, its use is limited by its classification as a Schedule I controlled substance, which restricts its availability and use in research.

Future Directions

Future research on 1-[6-(1-naphthyloxy)hexyl]-1H-imidazole could focus on its potential therapeutic applications, particularly in the treatment of pain and other medical conditions. Additional studies could also investigate the mechanisms underlying its analgesic effects and its interactions with other opioid receptors and neurotransmitter systems. Finally, research could explore the development of new analogs of this compound with improved pharmacological properties and reduced risk of abuse and dependence.

Synthesis Methods

1-[6-(1-naphthyloxy)hexyl]-1H-imidazole can be synthesized by a multi-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, which is then condensed with 1-naphthol to form 4-(1-naphthyloxy)benzaldehyde. The next step involves the reaction of 4-(1-naphthyloxy)benzaldehyde with 6-bromohexanoyl chloride to form 4-(1-naphthyloxy)-6-bromohexanophenone. Finally, the bromine atom is substituted with an imidazole ring through a nucleophilic substitution reaction using imidazole and a base.

Scientific Research Applications

1-[6-(1-naphthyloxy)hexyl]-1H-imidazole has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and it acts as a full agonist at the mu-opioid receptor. This compound has also been found to have antitussive and antidiarrheal effects, as well as the ability to induce sedation and respiratory depression.

Properties

IUPAC Name

1-(6-naphthalen-1-yloxyhexyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1(5-13-21-14-12-20-16-21)2-6-15-22-19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-12,14,16H,1-2,5-6,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTGIKPMWRTUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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